molecular formula C16H12Cl2N2S B2910749 2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole CAS No. 953938-98-2

2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole

Cat. No.: B2910749
CAS No.: 953938-98-2
M. Wt: 335.25
InChI Key: SNYVMGHXIYGTLD-UHFFFAOYSA-N
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Description

2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole is a synthetic organic compound known for its diverse applications in medicinal chemistry and industrial processes. This compound features a unique structure that includes a dichlorobenzyl group, a thioether linkage, and an imidazole ring, which contribute to its chemical reactivity and biological activity.

Mechanism of Action

Target of Action

The primary target of 2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole, also known as 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-5-phenyl-1H-imidazole, is believed to be the sodium channel proteins . These proteins play a crucial role in the generation and propagation of action potentials in neurons and muscle cells.

Mode of Action

The compound’s interaction with its targets involves a reduced sodium channel blockade . This blockade can alter the electrical activity of the cell, affecting the transmission of signals. .

Pharmacokinetics

It is commonly used in throat lozenges for the symptomatic relief of acute sore throat and postoperative sore throat , suggesting that it is likely to have good oral bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action include the potential to kill bacteria and viruses associated with mouth and throat infections . Its antiseptic properties can help to reduce the microbial load and alleviate symptoms of infection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole typically involves the reaction of 2,4-dichlorobenzyl chloride with a thiol derivative, followed by cyclization with an imidazole precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For instance, the use of iron trichloride as a catalyst in the synthesis of 2,4-dichlorobenzoyl chloride, a key intermediate, has been reported to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate, DMF, DCM.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-((2,4-dichlorobenzyl)thio)-4,5-dimethyl-1H-benzimidazole
  • 2-((2,4-dichlorobenzyl)thio)-4,6-dimethylpyrimidine

Uniqueness

2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole stands out due to its unique combination of a dichlorobenzyl group and an imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency and a broader spectrum of activity against various microorganisms .

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-5-phenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2S/c17-13-7-6-12(14(18)8-13)10-21-16-19-9-15(20-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYVMGHXIYGTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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